molecular formula C35H48ClN3O10S B1676302 Mertansine CAS No. 139504-50-0

Mertansine

货号 B1676302
CAS 编号: 139504-50-0
分子量: 738.3 g/mol
InChI 键: ANZJBCHSOXCCRQ-GCRZMMRQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mertansine, also known as DM1 and in some forms as emtansine, is a thiol-containing maytansinoid . It is developed to overcome systemic toxicity associated with maytansine and to enhance tumor-specific delivery . Mertansine can be attached to a monoclonal antibody with a linker to create an antibody-drug conjugate (ADC) .


Synthesis Analysis

Mertansine is a derivative of maytansine . It is synthesized through a stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur . It can also be synthesized through a photoactivatable prodrug for simultaneous release of mertansine .


Molecular Structure Analysis

Mertansine has a molecular formula of C35H48ClN3O10S and a molecular weight of 738.29 . It contains a total of 101 bonds, including 53 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 three-membered ring, and 2 six-membered rings .


Chemical Reactions Analysis

Mertansine is rapidly cleared from the blood and extensively distributed to highly perfused organs such as liver, kidney, spleen, lungs, heart, adrenal, and the gastrointestinal tract .


Physical And Chemical Properties Analysis

Mertansine is a crystalline solid with a density of 1.3±0.1 g/cm3 . It has a boiling point of 937.1±65.0 °C at 760 mmHg and a vapor pressure of 0.0±0.3 mmHg at 25°C . It is soluble in DMSO up to 10 mM .

科学研究应用

  • Cancer Therapy

    • Field : Oncology
    • Application : Mertansine is used as a cytotoxic component of antibody-drug conjugates (ADCs) for cancer therapy . It’s an efficient microtubule-targeting compound that binds at or near the vinblastine-binding site in the mitochondrial region to induce mitotic arrest and cell death through apoptosis .
    • Method : A recent trend is to develop an antibody-conjugatable maytansinoid with improved tumor/organelle-specificity and lesser systematic toxicity . A new mitochondria-specific prodrug conjugate undergoes a photocleavage reaction on irradiation with a 400 nm source to induce a simultaneous release of the therapeutic components mertansine .
    • Results : The efficacy of the process is demonstrated using MCF-7 cells and could effectively be visualized by probing the intracellular luminescence .
  • Drug-Drug Interaction Study

    • Field : Pharmacology
    • Application : Mertansine’s effects on uridine 5′-diphospho-glucuronosyltransferase (UGT) activities in human liver microsomes and its effects on the mRNA expression of cytochrome P450s (CYPs) and UGTs in human hepatocytes were evaluated to assess the potential for drug–drug interactions (DDIs) .
    • Method : A 48 h treatment of mertansine in human hepatocytes resulted in the dose-dependent suppression of mRNA levels of CYP1A2, CYP2B6, CYP3A4, CYP2C8, CYP2C9, CYP2C19, UGT1A1, and UGT1A9 .
    • Results : These in vitro DDI potentials of mertansine with CYP1A2, CYP2B6, CYP2C8/9/19, CYP3A4, UGT1A1, and UGT1A9 substrates suggest that it is necessary to carefully characterize the DDI potentials of ADC candidates with mertansine as a payload in the clinic .
  • Immunotherapy

    • Field : Immunology
    • Application : Mertansine is used in the development of immunoconjugates for targeted therapy in multiple myeloma . It’s used in the creation of lorvotuzumab mertansine, a CD56-targeting antibody-drug conjugate with potent antitumor activity .
    • Method : The monoclonal antibody or antibody fragments are utilized as carriers of potent effector moieties to specifically target surface antigens on cells of interest .
    • Results : In preclinical studies, lorvotuzumab mertansine impaired the survival of CD56-expressing MM cells in a dose-dependent manner, even when adherent to BMSCs .
  • Biochemical Research

    • Field : Biochemistry
    • Application : Mertansine is used in the development of light-activatable prodrugs with desired organelle specificity . It’s an efficient microtubule-targeting compound that binds at or near the vinblastine-binding site in the mitochondrial region to induce mitotic arrest and cell death through apoptosis .
    • Method : A new mitochondria-specific prodrug conjugate undergoes a photocleavage reaction on irradiation with a 400 nm source to induce a simultaneous release of the therapeutic components mertansine .
    • Results : The efficacy of the process is demonstrated using MCF-7 cells and could effectively be visualized by probing the intracellular luminescence .
  • Molecular Biology

    • Field : Molecular Biology
    • Application : Mertansine is used in the development of antibody-drug conjugates (ADCs) for targeted therapy . It’s an efficient microtubule-targeting compound that binds at or near the vinblastine-binding site in the mitochondrial region to induce mitotic arrest and cell death through apoptosis .
    • Method : The monoclonal antibody binds specifically to a structure (usually a protein) occurring in a tumour, thus directing mertansine into this tumour .
    • Results : ADCs with this design include trastuzumab emtansine, lorvotuzumab mertansine, and cantuzumab mertansine .
  • Pharmacokinetics

    • Field : Pharmacokinetics
    • Application : Mertansine is studied for its pharmacokinetic behavior and tissue distribution . It shows complex pharmacokinetics, being rapidly distributed to organs and primarily excreted through feces .
    • Method : Mertansine undergoes extensive metabolism and can influence the metabolism of other drugs by interacting with human liver enzymes .
    • Results : The pharmacokinetic behavior of cantuzumab mertansine was evaluated in CD-1 mice for its pharmacokinetic behavior and tissue distribution .
  • Clinical Trials

    • Field : Clinical Oncology
    • Application : Mertansine has been used in clinical trials for the treatment of various types of cancers . For instance, Bivatuzumab mertansine, an anti-human CD44v6 antibody conjugated to DM1, was used in a clinical trial for female patients aged 18 years or older with breast cancer positive for CD44v6 in at least 50% of the tumour cells .
    • Method : The clinical trial involved patients with metastases pretreated with anthracyclines and taxanes (unless contraindications to taxanes and/or anthracyclines) or not amenable to established treatments .
    • Results : The results of the trial are not specified in the source .
  • Toxicology

    • Field : Toxicology
    • Application : Mertansine is studied for its toxicological effects . It’s known to be a highly potent microtubulin inhibitor and binds at or near the vinblastine-binding site to induce mitotic arrest in cells and prevents the formation of mature microtubules .
    • Method : The toxicity of mertansine was thoroughly examined in preclinical and clinical settings . Data generated through several phase I and phase II clinical trials with patients having diverse types of cancers revealed a substantially high systematic toxicity in humans to gainsay any desired therapeutic benefits at tolerable doses .
    • Results : The results suggest that while mertansine has potential therapeutic benefits, its high systemic toxicity presents a significant challenge .

安全和危害

Mertansine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of accidental exposure, it is recommended to flush with copious amounts of water and seek medical attention .

未来方向

Mertansine has been used in trials studying the treatment of multiple myeloma and squamous cell carcinoma . The evolving landscape of antibodies in the treatment of multiple myeloma, including their role in frontline and relapse settings, is being explored .

属性

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-sulfanylpropanoyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48ClN3O10S/c1-19-10-9-11-26(46-8)35(44)18-25(47-33(43)37-35)20(2)31-34(4,49-31)27(48-32(42)21(3)38(5)28(40)12-13-50)17-29(41)39(6)23-15-22(14-19)16-24(45-7)30(23)36/h9-11,15-16,20-21,25-27,31,44,50H,12-14,17-18H2,1-8H3,(H,37,43)/b11-9+,19-10+/t20-,21+,25+,26-,27+,31+,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZJBCHSOXCCRQ-FKUXLPTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCS)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCS)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48ClN3O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mertansine

CAS RN

139504-50-0
Record name Maytansinoid DM 1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139504-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mertansine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139504500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2'-Deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine, L-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MERTANSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDZ29HGH0E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mertansine
Reactant of Route 2
Mertansine
Reactant of Route 3
Reactant of Route 3
Mertansine
Reactant of Route 4
Mertansine
Reactant of Route 5
Mertansine
Reactant of Route 6
Reactant of Route 6
Mertansine

Citations

For This Compound
2,540
Citations
W Ran, X Liu, L Chang, Y Cai, C Zheng, J Liu… - Journal of Controlled …, 2020 - Elsevier
… mertansine … ) of mertansine by reducing free mertansine exposure in the major organs and inhibited both primary tumor growth and pulmonary metastasis through improving mertansine …
Number of citations: 10 www.sciencedirect.com
BM Tijink, J Buter, R De Bree, G Giaccone… - Clinical Cancer …, 2006 - AACR
… trials, whereas the conjugated mertansine is a potent maytansine derivative. … of bivatuzumab mertansine and to assess the human anti–bivatuzumab mertansine antibody response. …
Number of citations: 326 aacrjournals.org
H Xie, C Audette, M Hoffee, JM Lambert… - Journal of Pharmacology …, 2004 - ASPET
The humanized monoclonal antibody maytansinoid conjugate, cantuzumab mertansine (huC242-DM1) that contains on average three to four linked drug molecules per antibody …
Number of citations: 168 jpet.aspetjournals.org
AW Tolcher, L Ochoa, LA Hammond… - Journal of clinical …, 2003 - nlp.case.edu
… mertansine administered IV every 3 weeks. The pharmacokinetic parameters of cantuzumab mertansine, … Results: Thirty-seven patients received 110 courses of cantuzumab mertansine …
Number of citations: 227 nlp.case.edu
JG Berdeja - Front Biosci (Landmark Ed), 2014 - article.imrpress.com
… Lorvotuzumab mertansine (LM) is an ADC composed of an anti CD56 humanized N901 … (19, 20) Lorvotuzumab mertansine encompasses these advances in ADC technology and is …
Number of citations: 47 article.imrpress.com
R Tiwari, PS Shinde, S Sreedharan, AK Dey… - Chemical …, 2021 - pubs.rsc.org
Controlled and efficient activation is the crucial aspect of designing an effective prodrug. Herein we demonstrate a proof of concept for a light activatable prodrug with desired organelle …
Number of citations: 20 pubs.rsc.org
H Riechelmann, A Sauter, W Golze, G Hanft… - Oral oncology, 2008 - Elsevier
… The immunoconjugate bivatuzumab mertansine (BIWI 1) … The concept that bivatuzumab can direct mertansine activity to … program of bivatuzumab mertansine and the present study. …
Number of citations: 202 www.sciencedirect.com
U Rupp, E Schoendorf-Holland, M Eichbaum… - Anti-cancer …, 2007 - journals.lww.com
… mertansine and deconjugated bivatuzumab mertansine, … mertansine and deconjugated bivatuzumab mertansine are … mertansine and deconjugated bivatuzumab mertansine after …
Number of citations: 109 journals.lww.com
S Ailawadhi, KR Kelly, RA Vescio, S Jagannath… - … Myeloma and Leukemia, 2019 - Elsevier
… disease, lorvotuzumab mertansine may prove more useful as part of earlier lines of therapy for MM.32, 33 Our continued enthusiasm regarding lorvotuzumab mertansine comes from the …
Number of citations: 61 www.sciencedirect.com
A Sauter, C Kloft, S Gronau… - International …, 2007 - spandidos-publications.com
… mertansine complex is internalized and the mertansine molecules are released by cleavage of the mAb-mertansine … of intact bivatuzumab mertansine plus any mertansineconjugated or -…
Number of citations: 79 www.spandidos-publications.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。